N-(3,4-dimethylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., amide, ester, alkane, etc.) is also identified based on its functional groups .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions, starting from readily available or inexpensive substances. The choice of reactions often depends on the desired compound’s structure .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the compound’s functional groups, the connectivity of its atoms, its molecular weight, and more .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can provide insights into the compound’s reactivity and stability, and can also help to identify its functional groups .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and acidity/basicity. These properties can provide useful information about the compound’s purity, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-5-23-11-17(18(24)16-9-7-14(4)21-19(16)23)20(25)22-15-8-6-12(2)13(3)10-15/h6-11H,5H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQFJACPAPXQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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